{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol
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Overview
Description
{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol is an organic compound characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a dichlorophenyl group linked via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of {2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- {2-[(2,4-Dichlorophenyl)methylidene]cyclopropyl}methanol
- {2-[(2,5-Dichlorophenyl)methylidene]cyclopropyl}methanol
- {2-[(2,6-Dichlorophenyl)methylidene]cyclopropyl}methanol
Uniqueness
{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
CAS No. |
916608-42-9 |
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Molecular Formula |
C11H10Cl2O |
Molecular Weight |
229.10 g/mol |
IUPAC Name |
[2-[(2,3-dichlorophenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C11H10Cl2O/c12-10-3-1-2-7(11(10)13)4-8-5-9(8)6-14/h1-4,9,14H,5-6H2 |
InChI Key |
JPESSMGMLYYEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1=CC2=C(C(=CC=C2)Cl)Cl)CO |
Origin of Product |
United States |
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